N'-[(Z)-(2-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide
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Overview
Description
(E)-N’-(2-fluorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is a complex organic compound that features a variety of functional groups, including a fluorobenzylidene moiety, a thioacetohydrazide linkage, and a hexahydrobenzo[4,5]thieno[2,3-d]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-fluorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide typically involves multiple steps:
Formation of the Hexahydrobenzo[4,5]thieno[2,3-d]pyrimidinone Core: This can be achieved through a cyclization reaction involving a thieno[2,3-d]pyrimidine precursor.
Introduction of the p-Tolyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Thioacetohydrazide Linkage: This can be done by reacting the intermediate with thioacetic acid and hydrazine.
Condensation with 2-Fluorobenzaldehyde: The final step involves the condensation of the intermediate with 2-fluorobenzaldehyde to form the (E)-N’-(2-fluorobenzylidene) moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2-fluorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioacetohydrazide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorobenzylidene moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets.
Medicine
The compound’s potential medicinal applications could include its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-N’-(2-fluorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(2-chlorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide
- (E)-N’-(2-bromobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide
Uniqueness
The presence of the fluorobenzylidene moiety in (E)-N’-(2-fluorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C26H23FN4O2S2 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-[(Z)-(2-fluorophenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H23FN4O2S2/c1-16-10-12-18(13-11-16)31-25(33)23-19-7-3-5-9-21(19)35-24(23)29-26(31)34-15-22(32)30-28-14-17-6-2-4-8-20(17)27/h2,4,6,8,10-14H,3,5,7,9,15H2,1H3,(H,30,32)/b28-14- |
InChI Key |
SLUSXDOQQMHGBJ-MUXKCCDJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC=CC=C4F)SC5=C3CCCC5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC=CC=C4F)SC5=C3CCCC5 |
Origin of Product |
United States |
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